2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Description
2-((5-(4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H21ClFN5O2S2 and its molecular weight is 457.97. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential :
- A study conducted by Anuse et al. (2019) synthesized derivatives similar to the mentioned compound and found them to have good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
- Xia (2015) reported that some synthesized 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, suggesting potential antibacterial applications (Xia, 2015).
Cancer Research :
- Mehta et al. (2019) synthesized derivatives of the compound and evaluated their anticancer activities. They found that certain derivatives showed significant activity, suggesting potential in cancer treatment (Mehta et al., 2019).
- Farooqi et al. (2018) investigated 1,3,4-thiadiazole derivatives for their potential as anticancer agents, further highlighting the relevance of this class of compounds in cancer research (Farooqi et al., 2018).
Synthesis and Chemical Properties :
- Studies like those conducted by Babu et al. (2015) and Sanjeevarayappa et al. (2015) focused on the synthesis of novel derivatives containing piperazine, and their antimicrobial activity, further emphasizing the chemical versatility and potential applications of these compounds (Babu et al., 2015), (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
2-[[5-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O2S2/c1-11(2)21-15(26)10-28-18-23-22-17(29-18)25-7-5-24(6-8-25)16(27)13-4-3-12(20)9-14(13)19/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXPLQSWUDIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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